AKAP-PKA Interaction Inhibition Potency: Direct IC50 Comparison with Derivative FMP-API-1/27
The parent compound FMP-API-1 demonstrates a measurable IC50 for disrupting AKAP-PKA interactions, with a value of 23.3 μM in a surface plasmon resonance (SPR) assay [1]. Its derivative, FMP-API-1/27, which lacks amino groups, exhibits an approximately 6-fold greater potency with an IC50 of 4.0 ± 0.1 μM under identical assay conditions [1]. This quantitative difference defines the baseline pharmacological activity of the parent compound and provides a benchmark for structure-activity relationship studies.
| Evidence Dimension | Inhibition of AKAP18δ-RIIα interaction (IC50) |
|---|---|
| Target Compound Data | IC50 = 23.3 μM |
| Comparator Or Baseline | FMP-API-1/27: IC50 = 4.0 ± 0.1 μM |
| Quantified Difference | 5.8-fold lower potency for target compound |
| Conditions | Surface Plasmon Resonance (SPR) assay with immobilized AKAP18δ-L314E peptide and recombinant RIIα subunit |
Why This Matters
The defined IC50 establishes a quantitative baseline for this compound's biological activity, enabling precise dose-response calculations in cellular assays and providing a benchmark for evaluating the potency of novel derivatives.
- [1] Christian, F., Szaszák, M., Friedl, S., et al. (2011). Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes. Journal of Biological Chemistry, 286(11), 9079–9096. doi:10.1074/jbc.M110.160614. View Source
